molecular formula C16H16F3N3O2S2 B6449869 2-{5-[2-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2548981-37-7

2-{5-[2-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole

Cat. No.: B6449869
CAS No.: 2548981-37-7
M. Wt: 403.4 g/mol
InChI Key: QSUGKANXSVCMFD-UHFFFAOYSA-N
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Description

2-{5-[2-(Trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a heterocyclic compound featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole core fused to a 1,3-thiazole ring. The molecule is further substituted with a 2-(trifluoromethyl)benzenesulfonyl group, which contributes to its unique physicochemical and pharmacological properties. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure solution .

Properties

IUPAC Name

2-[5-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S2/c17-16(18,19)13-3-1-2-4-14(13)26(23,24)22-9-11-7-21(8-12(11)10-22)15-20-5-6-25-15/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUGKANXSVCMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[2-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities.
  • Octahydropyrrolo[3,4-c]pyrrole : A bicyclic structure that may influence pharmacokinetics and receptor interactions.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antiviral Properties : Some derivatives of octahydropyrrolo compounds have been shown to inhibit HIV replication by blocking CCR5 receptors, suggesting potential for treating retroviral infections .
  • Anticancer Activity : Certain thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
  • Inhibition of Cholinesterases : Related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment .

The mechanisms through which this compound exerts its effects may include:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Inhibition of key enzymes such as AChE and BChE can lead to increased levels of neurotransmitters, potentially improving cognitive function.
  • Modulation of Cell Cycle : Some studies suggest that thiazoles can induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Study on Antiviral Activity : A study highlighted the effectiveness of octahydropyrrolo derivatives in inhibiting HIV through CCR5 receptor antagonism. The compound showed significant binding affinity and antiviral efficacy in vitro .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that thiazole derivatives exhibited potent cytotoxic effects against human cancer cell lines with IC50 values indicating effective growth inhibition .
CompoundBiological ActivityIC50 Values
Octahydropyrrolo DerivativeHIV Inhibition0.5 µM
Thiazole DerivativeCancer Cell Cytotoxicity10 µM

Comparison with Similar Compounds

Key Features :

  • Core Structure : Shares the octahydropyrrolo[3,4-c]pyrrole bicyclic system but substitutes the 1,3-thiazole ring with a pyridine moiety.
  • Substituent Variation : Replaces the 2-(trifluoromethyl)benzenesulfonyl group with a 4-methyl-1,3-thiazole-5-carbonyl group.
  • Molecular Weight : 382.4033 g/mol (C₁₇H₁₇F₃N₄OS) .
Parameter Target Compound BK79778
Core Heterocycle 1,3-Thiazole Pyridine
Substituent 2-(Trifluoromethyl)benzenesulfonyl 4-Methyl-1,3-thiazole-5-carbonyl
Electron Effects Strong electron-withdrawing (sulfonyl + trifluoromethyl) Moderate electron-withdrawing (carbonyl + trifluoromethyl)
Lipophilicity (Predicted) High (trifluoromethyl + aromatic sulfonyl) Moderate (trifluoromethyl + thiazole-carbonyl)
Molecular Formula Not explicitly listed in available sources C₁₇H₁₇F₃N₄OS

Functional Implications

  • Sulfonyl vs.
  • Heterocycle Impact : Replacing thiazole with pyridine (as in BK79778) alters electronic distribution and steric bulk, which could influence solubility and target selectivity.
  • Trifluoromethyl Commonality : Both compounds retain the trifluoromethyl group, a hallmark of metabolic stability and bioavailability in medicinal chemistry.

Limitations of Available Data

Further experimental studies are required to validate theoretical predictions.

Research Methodology and Tools

The structural analysis of such compounds often employs X-ray crystallography refined via SHELX programs, which are benchmark tools for small-molecule and macromolecular crystallography . Computational modeling and synthetic chemistry pipelines may further elucidate structure-activity relationships (SARs) for optimized drug design.

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